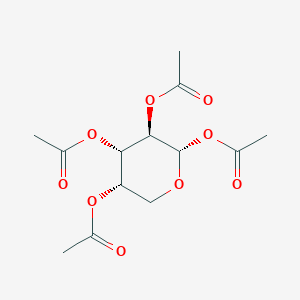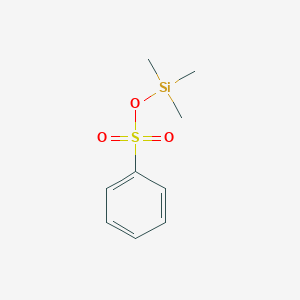
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose, commonly referred to as Arabinose P4, is a synthetic carbohydrate molecule that has been widely used in scientific research. This molecule is a derivative of the naturally occurring sugar, arabinose, and is commonly used in the synthesis of other complex carbohydrates.
Mecanismo De Acción
The mechanism of action of Arabinose P4 is not well understood. However, it is believed that this molecule is able to mimic the structure of naturally occurring carbohydrates, allowing it to interact with carbohydrate-binding proteins and enzymes. This interaction can lead to the modulation of enzymatic activity, which can have downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
Arabinose P4 has been shown to have a variety of biochemical and physiological effects. This molecule has been shown to inhibit the growth of certain bacteria and fungi, and has been used as a tool for the study of carbohydrate-protein interactions. Additionally, Arabinose P4 has been shown to have immunomodulatory effects, and has been used in the development of carbohydrate-based vaccines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arabinose P4 has several advantages for use in lab experiments. This molecule is stable, easy to handle, and can be easily synthesized. Additionally, Arabinose P4 is a versatile building block for the synthesis of other complex carbohydrates. However, there are also limitations to the use of Arabinose P4. This molecule can be expensive to synthesize, and its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the study of Arabinose P4. One direction is the continued development of carbohydrate-based vaccines using Arabinose P4 as a building block. Additionally, the study of the biosynthesis of complex carbohydrates using Arabinose P4 could lead to the development of new therapeutic targets. Finally, the development of new synthesis methods for Arabinose P4 could make this molecule more accessible for use in scientific research.
Métodos De Síntesis
Arabinose P4 can be synthesized through a multi-step process that involves the protection of the hydroxyl groups on the arabinose molecule. The protection of these groups is necessary to prevent unwanted reactions during subsequent steps. The protected arabinose molecule is then reacted with acetic anhydride to form the tetraacetylated derivative, Arabinose P4.
Aplicaciones Científicas De Investigación
Arabinose P4 has been widely used in scientific research as a building block for the synthesis of other complex carbohydrates. This molecule has been used in the synthesis of glycans, glycopeptides, and glycolipids. Additionally, Arabinose P4 has been used in the study of the biosynthesis of complex carbohydrates and in the development of carbohydrate-based vaccines.
Propiedades
Número CAS |
17080-99-8 |
|---|---|
Nombre del producto |
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose |
Fórmula molecular |
C13H18O9 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
[(3S,4S,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m0/s1 |
Clave InChI |
MJOQJPYNENPSSS-RVMXOQNASA-N |
SMILES isomérico |
CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)







